4-(Dimethylamino)phenylacetic acid

Description

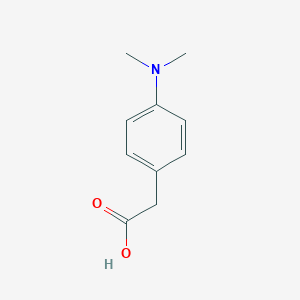

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGHTOZUPICELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168941 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-28-3 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)phenylacetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)phenylacetic acid (DMAPA), a derivative of phenylacetic acid, is a versatile building block in organic synthesis with significant applications in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the chemical and physical properties of DMAPA, detailed synthetic protocols, in-depth analysis of its spectroscopic characteristics, and a discussion of its reactivity. Furthermore, this guide explores its applications as a key intermediate in the synthesis of pharmaceuticals, including Angiotensin-Converting Enzyme (ACE) inhibitors, and its potential in the development of novel functional materials. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science.

Introduction

This compound, also known as p-N,N-dimethylaminophenylacetic acid, is an organic compound featuring a phenylacetic acid core substituted with a dimethylamino group at the para-position of the benzene ring.[1] This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in various chemical transformations. The presence of both a carboxylic acid and a tertiary amine functionality allows for a diverse range of chemical modifications, rendering it a versatile scaffold for the synthesis of more complex molecules.[2] This guide aims to provide a detailed technical overview of this compound, empowering researchers to leverage its properties in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃NO₂ | [3][4][5] |

| Molecular Weight | 179.22 g/mol | [3][4][6] |

| CAS Number | 17078-28-3 | [3][4][6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 105-108 °C (lit.) | [6][7] |

| Boiling Point | 328.8 °C (Predicted) | [8] |

| Solubility | Soluble in polar organic solvents | [5] |

| pKa | 3.99 ± 0.10 (Predicted) | [6] |

The dimethylamino group, being a strong electron-donating group, increases the electron density of the aromatic ring, which can influence its reactivity in electrophilic aromatic substitution reactions and may impart fluorescent properties.[2] The carboxylic acid group provides a site for reactions such as esterification and amidation and contributes to its weak acidic nature.[2]

Synthesis of this compound

While several synthetic routes to phenylacetic acid derivatives exist, a common and effective method for the preparation of this compound is the Willgerodt-Kindler reaction, starting from 4-(dimethylamino)acetophenone.[9][10] This reaction involves the morpholine and sulfur-mediated conversion of the acetophenone to a thioamide, followed by hydrolysis to the desired carboxylic acid.

References

- 1. Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. 4-(ジメチルアミノ)フェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 17078-28-3: this compound [cymitquimica.com]

- 6. Cas 17078-28-3,this compound | lookchem [lookchem.com]

- 7. This compound | 17078-28-3 [chemicalbook.com]

- 8. 4-(Dimethylamino)phenylaceticacid | 17078-28-3 | FD147962 [biosynth.com]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

4-(Dimethylamino)phenylacetic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-(Dimethylamino)phenylacetic Acid (DMAPA)

Executive Summary

This compound (DMAPA) is a phenylacetic acid derivative primarily recognized for its role as a versatile intermediate in organic synthesis, particularly for pharmaceuticals.[1][2] While its application as a building block is well-established, emerging evidence points towards its own distinct biological activities and those of its close derivatives. This guide synthesizes the current understanding of DMAPA's mechanism of action, moving beyond its synthetic utility to explore its direct biological effects. We will provide an in-depth analysis of its roles in inducing cancer cell apoptosis and its anti-inflammatory properties, supported by evidence-based signaling pathways and detailed experimental protocols for validation. This document is intended for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of DMAPA and its related compounds.

Introduction to this compound (DMAPA)

This compound, with the chemical formula C₁₀H₁₃NO₂, is an organic compound featuring a phenylacetic acid core substituted with a dimethylamino group at the para- (4-) position of the benzene ring.[1] This structure confers specific chemical properties that make it a valuable precursor in the synthesis of more complex molecules, including anticancer agents and ACE inhibitors.[1][2]

Chemical and Physical Properties

The key physicochemical properties of DMAPA are summarized below, highlighting its suitability for various laboratory and industrial applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][3][4] |

| Molecular Weight | 179.22 g/mol | [4][5] |

| CAS Number | 17078-28-3 | [3][4] |

| Appearance | White to off-white solid/crystalline powder | [2][6] |

| Melting Point | 105-108 °C | [2] |

| Solubility | Soluble in polar organic solvents | [1][6] |

| SMILES | CN(C)C1=CC=C(C=C1)CC(=O)O | [3][6] |

Primary Applications in Synthesis

DMAPA's principal role in the scientific field has been as a key intermediate. Its functional groups—a weakly acidic carboxyl group and an electron-donating dimethylamino group—allow for controlled reactivity.[1] It is a foundational component in the synthesis of various pharmaceutical molecules and is also utilized in specialized applications like peptide synthesis.[1]

Core Mechanisms of Biological Activity

While often viewed as a synthetic tool, DMAPA and its derivatives possess direct biological effects. The following sections dissect the primary mechanisms through which these compounds exert their influence at the cellular and molecular levels.

Anticancer and Pro-Apoptotic Effects

The most significant therapeutic potential identified for this class of compounds lies in oncology. Studies have demonstrated antitumor effects in prostate cancer cells and broad cytotoxic activity in other cancer cell lines through the induction of apoptosis.[7]

Research into closely related phenylacetamide derivatives has provided critical insights into the pro-apoptotic mechanism. These compounds have been shown to be highly effective against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines.[7] The activity is mediated by triggering programmed cell death, a highly sought-after characteristic for anticancer agents as it minimizes damage to surrounding healthy tissue.

The pro-apoptotic activity of DMAPA derivatives appears to be multifaceted, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and Fas Ligand (FasL), alongside the activation of executioner caspase-3.[7] This coordinated action overcomes the cell's natural survival mechanisms and commits it to a controlled death.

Caption: Dual apoptotic signaling initiated by DMAPA derivatives.

Anti-inflammatory Properties

DMAPA has been reported to possess anti-inflammatory properties, a mechanism attributed to its ability to inhibit the synthesis of prostaglandins. Prostaglandins are key lipid signaling molecules that mediate inflammation, pain, and fever.

The inhibition of prostaglandin synthesis strongly implies that DMAPA acts on the cyclooxygenase (COX) enzymes, COX-1 and/or COX-2. These enzymes are the primary catalysts in the conversion of arachidonic acid to prostaglandin precursors. While direct inhibition by DMAPA requires further specific validation, this remains the most logical mechanism of action for its observed anti-inflammatory effects.

Other Investigated Activities

Beyond its anticancer and anti-inflammatory potential, DMAPA has been associated with other biological interactions:

-

Fatty Acid Binding: It has been described as a chemical inhibitor that binds to fatty acids, although the specific targets and functional consequences of this interaction are not yet fully elucidated.

-

Potential Neurological Effects: The compound has been explored for therapeutic use in chronic pain and depression.[2] This is supported by findings that it may prevent the aggregation of serotonin receptors and that related structures can act as substrates for monoamine oxidase-B (MAO-B), an enzyme critical to neurotransmitter metabolism.

Experimental Workflows and Protocols

To ensure scientific rigor and reproducibility, a structured experimental approach is essential for validating the biological activities of DMAPA.

Workflow for Assessing Anticancer Efficacy

A logical workflow for evaluating the anticancer potential of DMAPA begins with broad cytotoxicity screening, followed by more focused mechanistic assays to determine the mode of cell death.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cas 17078-28-3,this compound | lookchem [lookchem.com]

- 3. 4-N,N-dimethylaminophenylacetic acid | C10H13NO2 | CID 152203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-(二甲氨基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 17078-28-3: this compound [cymitquimica.com]

- 7. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

An In-Depth Technical Guide to 4-(Dimethylamino)phenylacetic Acid: Solubility and Stability for Researchers and Drug Development Professionals

Introduction

4-(Dimethylamino)phenylacetic acid (DMAPA), a derivative of phenylacetic acid, is a key organic intermediate in the synthesis of a variety of molecules, including pharmaceuticals, dyes, and other functional materials.[1] Its chemical structure, featuring a phenylacetic acid backbone with a dimethylamino group at the para-position, imparts specific physicochemical properties that are critical to its application in research and development.[1] This guide provides a comprehensive technical overview of the solubility and stability of this compound, offering field-proven insights and detailed methodologies for its characterization.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 105-108 °C | [3] |

| Predicted pKa | ~3.99 | [3] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. It is generally characterized as having good solubility in polar organic solvents and is also soluble in water.[2][3]

Qualitative Solubility

Based on its structure, which includes a polar carboxylic acid group and a tertiary amine, this compound is anticipated to be soluble in a range of common laboratory solvents. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents, while the aromatic ring and methylene group contribute to some lipophilicity, allowing for solubility in less polar organic solvents.

Aqueous Solubility and pH-Dependence

The aqueous solubility of this compound is significantly influenced by pH due to the presence of both an acidic carboxylic acid group and a basic dimethylamino group. The predicted pKa of approximately 3.99 for the carboxylic acid indicates that its solubility will increase in neutral to basic conditions as the carboxylate salt is formed.[3] Conversely, in acidic conditions below its pKa, the carboxylic acid will be protonated and less soluble. The dimethylamino group, being a weak base, will be protonated in acidic solutions, which can also influence solubility.

Experimental Protocol: Determining pH-Dependent Aqueous Solubility

This protocol outlines a standardized shake-flask method to quantitatively determine the solubility of this compound across a range of pH values.

Materials:

-

This compound

-

Phosphate buffered saline (PBS) at various pH values (e.g., 2.0, 4.0, 6.0, 7.4, 8.0)

-

HPLC-grade water

-

Acetonitrile (ACN)

-

Formic acid

-

Scintillation vials

-

Orbital shaker

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Prepare a series of buffers at the desired pH values.

-

Add an excess amount of this compound to each vial containing a known volume of the respective buffer.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial.

-

Dilute the supernatant with an appropriate mobile phase and analyze the concentration of dissolved this compound using a validated HPLC method (see Section 5).

-

Construct a pH-solubility profile by plotting the measured solubility (in mg/mL or mol/L) against the pH of the buffer.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is paramount for ensuring its quality, shelf-life, and the safety of its downstream applications. General guidance suggests storing the compound in a cool, dry place, away from strong oxidants. Forced degradation studies are essential to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile. This is a regulatory requirement for pharmaceutical development and provides invaluable information for formulation and packaging design.[4]

Logical Flow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Pathways

-

Hydrolysis: The amide linkage in potential impurities or formulated products could be susceptible to acid or base-catalyzed hydrolysis.

-

Oxidation: The tertiary amine of the dimethylamino group is a potential site for oxidation, which could lead to the formation of an N-oxide. Aromatic rings can also be susceptible to oxidative degradation.

-

Photodegradation: Aromatic compounds can be sensitive to light, potentially leading to photodegradation products.

-

Decarboxylation: Phenylacetic acid and its derivatives can undergo decarboxylation under certain conditions, although this typically requires high temperatures.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade water and acetonitrile

-

pH meter

-

Heating block or oven

-

Photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, increase the acid concentration to 1 M and/or apply heat (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Similar to acid hydrolysis, if no degradation is observed, increase the base concentration to 1 M and/or apply heat.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Monitor the degradation at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C or higher) for a specified period.

-

Photolytic Degradation: Expose both the solid compound and a solution of the compound to UV and visible light in a photostability chamber.

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Analytical Methodologies for Quantification

A robust and validated analytical method is crucial for the accurate quantification of this compound and its potential impurities or degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.

Development of a Stability-Indicating HPLC Method

The goal of a stability-indicating method is to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities, ensuring that the quantification of the API is not affected by their presence.

Logical Flow for HPLC Method Development:

Caption: Stepwise approach for developing a stability-indicating HPLC method.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a starting point for the development of an HPLC method for the analysis of this compound. Optimization will be required based on the specific instrumentation and sample matrix.

Chromatographic Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-20 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at an appropriate wavelength (determined by UV scan, likely around 254 nm)

-

Injection Volume: 10 µL

Method Validation:

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in publicly accessible literature, the principles and protocols outlined herein provide a robust starting point for researchers, scientists, and drug development professionals. By applying these methodologies, users can generate the critical data needed to effectively utilize this compound in their research and development endeavors, ensuring the quality, consistency, and safety of their work.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Dimethylamino)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Dimethylamino)phenylacetic acid, a key intermediate in pharmaceutical synthesis. While this compound's utility is well-established, a consolidated resource detailing its spectroscopic profile is essential for researchers in drug discovery and development. This document outlines the theoretical underpinnings and practical, field-proven protocols for the acquisition and interpretation of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound. By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for the unambiguous structural elucidation and quality control of this important molecule.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol , is a derivative of phenylacetic acid.[1][2] Its structure is characterized by a phenylacetic acid backbone with a dimethylamino group at the para-position of the benzene ring.[3] This compound typically exists as an off-white solid with a melting point of 105-108 °C and is soluble in polar organic solvents.[4][5] The presence of the electron-donating dimethylamino group and the carboxylic acid moiety makes it a versatile intermediate in the synthesis of various pharmaceuticals and functional materials.[3]

Accurate and comprehensive spectroscopic analysis is paramount to confirm the identity, purity, and structure of this compound in any research or development pipeline. This guide provides the foundational knowledge and practical steps to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Causality in Experimental Design for NMR

The choice of solvent and sample concentration are critical variables that directly impact the quality of NMR spectra. A deuterated solvent is essential as the spectrometer uses the deuterium signal for field-frequency locking. The solvent should fully dissolve the analyte to ensure a homogeneous solution, which is crucial for achieving sharp, well-resolved peaks.[3] For this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to its solubility in polar organic solvents.

Sample concentration must be optimized to achieve a good signal-to-noise ratio without causing issues like peak broadening due to high viscosity. A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically recommended for ¹H NMR, while ¹³C NMR may require a more concentrated sample due to the lower natural abundance and sensitivity of the ¹³C isotope.

Experimental Protocol: Solution-State NMR

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct positioning.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the solvent and a reference standard like tetramethylsilane (TMS).

-

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| -N(CH ₃)₂ | ~2.9 | Singlet | 6H | Protons of the two equivalent methyl groups on the nitrogen. |

| -CH ₂COOH | ~3.5 | Singlet | 2H | Methylene protons adjacent to the aromatic ring and the carbonyl group. |

| Aromatic CH (ortho to -CH₂COOH) | ~7.2 | Doublet | 2H | Aromatic protons ortho to the acetic acid group. |

| Aromatic CH (ortho to -N(CH₃)₂) | ~6.7 | Doublet | 2H | Aromatic protons ortho to the dimethylamino group, shielded by its electron-donating effect. |

| -COOH | ~11-12 | Broad Singlet | 1H | Acidic proton of the carboxylic acid group; chemical shift can be variable and concentration-dependent. |

Note: Predicted chemical shifts are based on the analysis of similar structures. Actual values may vary depending on the solvent and concentration.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Chemical Shift (δ, ppm) | Assignment Rationale |

| -N(C H₃)₂ | ~40 | Carbon atoms of the methyl groups attached to nitrogen. |

| -C H₂COOH | ~45 | Methylene carbon. |

| Aromatic C (ortho to -CH₂COOH) | ~130 | Aromatic carbons ortho to the acetic acid group. |

| Aromatic C (ortho to -N(CH₃)₂) | ~112 | Aromatic carbons ortho to the dimethylamino group, shielded by its electron-donating effect. |

| Aromatic C (ipso, attached to -CH₂COOH) | ~125 | Quaternary aromatic carbon attached to the acetic acid group. |

| Aromatic C (ipso, attached to -N(CH₃)₂) | ~150 | Quaternary aromatic carbon attached to the dimethylamino group. |

| -C OOH | ~175 | Carbonyl carbon of the carboxylic acid. |

Note: Predicted chemical shifts are based on the analysis of similar structures. Quaternary carbons are expected to have lower intensity peaks.[6]

Caption: Correlation between the structural components of this compound and their expected NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Experimental Design for FTIR

For a solid sample like this compound, the primary consideration is preparing a sample that allows for the efficient transmission or reflection of the infrared beam. The KBr pellet method is a common choice, where the sample is finely ground and mixed with potassium bromide, which is transparent in the mid-IR range.[7] This mixture is then pressed into a thin, transparent pellet. Alternatively, the thin solid film method can be used, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.[8]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation:

-

Grind 1-2 mg of this compound to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder and mix thoroughly with the sample.[7]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

FTIR Spectral Data and Interpretation

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3000-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1610, ~1520 | C=C stretch | Aromatic ring |

| ~1365 | C-N stretch | Aromatic amine |

| ~1250-1000 | C-O stretch | Carboxylic acid |

| ~820 | C-H bend (out-of-plane) | para-disubstituted aromatic ring |

The broad O-H stretch of the carboxylic acid is a hallmark of this functional group. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of aromatic C=C stretching bands and the C-H out-of-plane bending characteristic of para-substitution further confirm the aromatic core structure.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Causality in Experimental Design for MS

Electron Ionization (EI) is a common ionization technique for relatively small, volatile, and thermally stable organic molecules.[9] In EI-MS, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.[10] This "hard" ionization technique provides a reproducible fragmentation pattern that can serve as a molecular fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

-

Ionization:

-

In the ion source, the sample is vaporized and then bombarded with a beam of 70 eV electrons.

-

-

Mass Analysis:

-

The resulting ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Mass Spectrum and Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Formation |

| 179 | [M]⁺ | Molecular ion |

| 134 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 135 | [M - C₂H₂O]⁺ | Rearrangement and loss of a neutral fragment |

| 120 | [M - COOH - CH₂]⁺ | Subsequent loss of a methylene group |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds with a benzyl group |

The molecular ion peak at m/z 179 would confirm the molecular weight of the compound. A prominent peak at m/z 134, resulting from the loss of the carboxyl group (a common fragmentation pathway for carboxylic acids), would be highly indicative of the proposed structure.[11]

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, FTIR, and Mass Spectrometry provides a powerful and complementary approach to the comprehensive characterization of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework, FTIR identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides information about fragmentation patterns. Together, these techniques offer a self-validating system for the unambiguous identification and quality assessment of this important pharmaceutical intermediate. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to confidently perform and interpret these essential spectroscopic analyses.

References

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 17078-28-3 [m.chemicalbook.com]

- 3. organomation.com [organomation.com]

- 4. This compound | 17078-28-3 [chemicalbook.com]

- 5. 4-(ジメチルアミノ)フェニル酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Applications of 4-(Dimethylamino)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 4-(Dimethylamino)phenylacetic acid, a versatile organic compound with significant applications in pharmaceutical synthesis and biomedical research. The document delves into its molecular structure, physicochemical properties, and spectroscopic profile. A detailed synthetic protocol via the Willgerodt-Kindler reaction is presented, emphasizing the mechanistic rationale behind the experimental design. Furthermore, this guide explores the compound's role as a key intermediate in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, discussing the structure-activity relationships that govern its therapeutic potential. This work is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound, also known as homarylamine, is an aromatic carboxylic acid derivative with the chemical formula C₁₀H₁₃NO₂.[1] Its structure is characterized by a phenylacetic acid core substituted with a dimethylamino group at the para-position of the phenyl ring.[1] This substitution imparts unique electronic and chemical properties to the molecule, making it a valuable building block in organic synthesis.[1]

Historically, phenylacetic acid and its derivatives have been pivotal in the synthesis of a wide array of pharmaceuticals, including anticancer and gastrointestinal drugs.[1] this compound, in particular, has garnered significant attention as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and heart failure. Beyond its role as a synthetic intermediate, the compound itself has been investigated for potential therapeutic applications, including its effects on chronic pain and depression, as well as for its potential antitumor and anti-inflammatory properties.

This guide aims to provide a detailed technical overview of this compound, from its fundamental molecular characteristics to its practical applications in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and function. The presence of both a carboxylic acid group and a tertiary amine group on the same molecule gives it amphoteric characteristics.

Structural Features

The key structural features include:

-

Aromatic Ring: The benzene ring provides a rigid scaffold and is the site of the dimethylamino substitution.

-

Carboxylic Acid Group (-COOH): This functional group is responsible for the acidic nature of the molecule and provides a key site for derivatization, such as esterification or amidation.

-

Methylene Bridge (-CH₂-): This flexible linker separates the aromatic ring from the carboxylic acid group.

-

Dimethylamino Group (-N(CH₃)₂): This electron-donating group significantly influences the electronic properties of the aromatic ring, enhancing its nucleophilicity.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17078-28-3 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 105-108 °C | [2] |

| Solubility | Soluble in polar organic solvents | [1] |

| pKa | ~4.3 (estimated for the carboxylic acid) |

Spectroscopic Characterization

The structural elucidation of this compound is routinely performed using a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.1-7.3 | Doublet | 2H | Aromatic protons ortho to the -CH₂COOH group |

| ~6.6-6.8 | Doublet | 2H | Aromatic protons ortho to the -N(CH₃)₂ group |

| ~3.5 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~2.9 | Singlet | 6H | Methyl protons of the dimethylamino group (-N(CH₃)₂) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | Carboxylic acid carbonyl carbon (-COOH) |

| ~150 | Aromatic carbon attached to the nitrogen (-C-N) |

| ~130 | Aromatic carbons ortho to the -CH₂COOH group |

| ~125 | Aromatic carbon attached to the -CH₂COOH group |

| ~112 | Aromatic carbons ortho to the -N(CH₃)₂ group |

| ~40 | Methylene carbon (-CH₂-) |

| ~40 | Methyl carbons of the dimethylamino group (-N(CH₃)₂) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 2900-3000 | C-H stretch | Aromatic and aliphatic |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1610, ~1520 | C=C stretch | Aromatic ring |

| ~1350 | C-N stretch | Aryl amine |

| ~1250 | C-O stretch | Carboxylic acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 179 | Molecular ion [M]⁺ |

| 134 | Loss of -COOH (formic acid radical) |

| 120 | Loss of -CH₂COOH |

| 77 | Phenyl group fragment |

| 44 | CO₂ fragment |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the Willgerodt-Kindler reaction of 4-dimethylaminoacetophenone, followed by hydrolysis of the resulting thioamide.[3][4]

Reaction Scheme

Caption: Synthesis of this compound via the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

4-Dimethylaminoacetophenone

-

Sulfur powder

-

Morpholine

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Thioamide Formation (Willgerodt-Kindler Reaction):

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-dimethylaminoacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The elevated temperature is necessary to overcome the activation energy for the reaction between the enamine (formed from 4-dimethylaminoacetophenone and morpholine) and sulfur. Morpholine acts as both a reactant and a solvent.

-

-

Work-up and Isolation of the Thioamide Intermediate:

-

After cooling to room temperature, pour the reaction mixture into a beaker containing ice-water.

-

The crude phenylacetothiomorpholide intermediate will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Causality: Pouring the reaction mixture into ice-water induces the precipitation of the less polar thioamide product from the aqueous morpholine solution.

-

-

Hydrolysis of the Thioamide:

-

In a round-bottom flask, suspend the purified thioamide in a 10-20% aqueous solution of sodium hydroxide or hydrochloric acid.

-

Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

-

Causality: Both acidic and basic conditions can effectively hydrolyze the thioamide to the corresponding carboxylic acid. The choice of acid or base may depend on the stability of other functional groups in more complex derivatives.

-

-

Work-up and Purification of this compound:

-

Cool the reaction mixture to room temperature.

-

If basic hydrolysis was performed, carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid. If acidic hydrolysis was used, the product may already be precipitated.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from hot water or an ethanol/water mixture.

-

Dry the purified this compound under vacuum.

-

Causality: The carboxylic acid is soluble in its carboxylate form under basic conditions. Acidification protonates the carboxylate, rendering the carboxylic acid insoluble in the aqueous medium, thus allowing for its isolation.

-

Applications in Drug Development: A Focus on ACE Inhibitors

This compound is a crucial precursor in the synthesis of various ACE inhibitors. The general mechanism of action for ACE inhibitors involves the blockade of the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.

Mechanism of Action of ACE Inhibitors

Caption: Mechanism of action of Angiotensin-Converting Enzyme (ACE) inhibitors.

ACE inhibitors exert their effects by:

-

Inhibiting the conversion of angiotensin I to angiotensin II: Angiotensin II is a potent vasoconstrictor, and its reduction leads to vasodilation and a decrease in blood pressure.

-

Preventing the degradation of bradykinin: Bradykinin is a vasodilator, and its increased levels further contribute to the blood pressure-lowering effect.

Structure-Activity Relationship (SAR)

The structural features of this compound derivatives play a critical role in their ability to inhibit ACE. Key SAR insights include:

-

Carboxylic Acid Group: The carboxylate moiety is crucial for binding to the zinc ion present in the active site of the ACE enzyme. This interaction is a hallmark of many ACE inhibitors.

-

Phenyl Ring: The aromatic ring provides a hydrophobic interaction with a corresponding pocket in the ACE active site, enhancing binding affinity.

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly modulate the potency and pharmacokinetic properties of the inhibitor. The electron-donating dimethylamino group in this compound can influence the electronic distribution of the aromatic ring, which may affect its interaction with the enzyme.

-

Side Chain: The acetic acid side chain can be modified to optimize the fit within the enzyme's active site. For instance, the incorporation of amino acids or their mimics can lead to more potent inhibitors.

The development of novel ACE inhibitors often involves the strategic modification of these structural components to enhance binding affinity, selectivity, and oral bioavailability.

Conclusion

This compound is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its versatile structure, characterized by both an acidic and a basic functional group, makes it a valuable precursor for a wide range of more complex molecules. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and spectroscopic characteristics. A robust synthetic protocol has been outlined, and its critical role in the development of ACE inhibitors has been discussed, highlighting the key structure-activity relationships. As the demand for novel therapeutics continues to grow, a thorough understanding of such fundamental building blocks is essential for the rational design and synthesis of the next generation of drugs.

References

Unlocking New Research Avenues: A Technical Guide to the Applications of 4-(Dimethylamino)phenylacetic Acid

Introduction: Beyond a Simple Building Block

In the vast landscape of chemical reagents, 4-(Dimethylamino)phenylacetic acid emerges as a molecule of significant interest to researchers in drug discovery and materials science. While its structural classification as a phenylacetic acid derivative provides a preliminary understanding of its reactivity, a deeper dive into its functional attributes reveals a versatile scaffold for the synthesis of novel compounds with promising biological activities.[1][2] This technical guide moves beyond a superficial overview to provide an in-depth exploration of the core applications of this compound, focusing on its utility as a synthetic intermediate in the development of potential therapeutic agents and functional materials. Our discussion will be grounded in mechanistic insights and practical experimental considerations, aiming to empower researchers to harness the full potential of this intriguing molecule.

Physicochemical Properties and Synthetic Accessibility

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research. This compound is a white to off-white solid, typically crystalline in nature, with a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[3][4] Its key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17078-28-3 | [4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3][4] |

| Molecular Weight | 179.22 g/mol | [3][4] |

| Melting Point | 105-108 °C | [5] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in polar organic solvents | [2] |

The presence of both a carboxylic acid and a tertiary amine (the dimethylamino group) imparts a degree of amphiphilicity to the molecule, influencing its solubility and reactivity. The dimethylamino group, a strong electron-donating moiety, significantly influences the electronic properties of the phenyl ring, which can be leveraged in various synthetic transformations.[1]

Synthetically, this compound is accessible through various routes, often starting from 4-aminophenylacetic acid. A common laboratory-scale synthesis involves the methylation of the amino group.

Core Application: A Versatile Scaffold for Bioactive Molecules

The true potential of this compound lies in its role as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its phenylacetic acid core is a common motif in many pharmaceuticals, and the dimethylamino group provides a handle for further functionalization or can itself contribute to the biological activity of the final compound.

Synthesis of Potential Anticancer Agents

The phenylacetic acid scaffold has been explored for the development of novel anticancer agents.[6] Derivatives of this compound have shown promise in this area, with research focusing on the synthesis of amide and heterocyclic derivatives.

A notable example is the synthesis of N-phenethyl-p-coumaramide, which has demonstrated anticancer activity. While not a direct derivative, the synthetic strategy of forming amide bonds from a phenylacetic acid core is highly relevant. The general approach involves the activation of the carboxylic acid of this compound, followed by coupling with a desired amine.

Diagram: General Synthetic Scheme for Amide Derivatives

Caption: General workflow for the synthesis of amide derivatives from this compound.

A more complex and highly relevant example is the synthesis of 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid, a key intermediate for a range of compounds with potential anticancer properties.

Experimental Protocol: Synthesis of 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is adapted from established literature procedures.

Materials:

-

4-(Dimethylamino)aniline

-

Itaconic acid

-

Water

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(dimethylamino)aniline and itaconic acid in water.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Adjust the pH of the solution to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

This pyrrolidinone derivative serves as a versatile platform for further elaboration, leading to a library of compounds for biological screening.

Development of Novel Antimicrobial Agents

The phenylacetic acid motif is also found in compounds with antimicrobial properties.[7] Research has shown that derivatives of phenylacetic acid can exhibit activity against a range of bacteria and fungi.[8][9][10] The incorporation of the 4-(dimethylamino)phenyl moiety can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy and spectrum of activity.

The synthetic strategies for accessing potential antimicrobial agents are similar to those for anticancer compounds, often involving the formation of amides, esters, or heterocyclic systems from the carboxylic acid group of this compound.

Diagram: Derivatization Pathways for Antimicrobial Screening

Caption: Synthetic pathways from this compound to compounds for antimicrobial testing.

Exploratory Research Areas and Future Outlook

Beyond its established use in synthesizing potential anticancer and antimicrobial agents, the unique structural features of this compound suggest its utility in other cutting-edge research areas.

Potential Role in Peptide Synthesis

Several chemical suppliers list this compound as suitable for "solution phase peptide synthesis".[11] While detailed protocols and the specific mechanistic role are not extensively documented in peer-reviewed literature, its structure suggests potential as a non-natural amino acid. Incorporation of this moiety into a peptide backbone could introduce unique conformational constraints and electronic properties, potentially leading to peptides with enhanced stability or novel biological activities. Further research is warranted to fully elucidate its utility in this field.

Prospects as a Fluorescent Probe

The 4-dimethylamino substitution on the phenyl ring is a well-known feature in the design of fluorescent molecules.[12] The strong electron-donating nature of the dimethylamino group can lead to intramolecular charge transfer (ICT) upon photoexcitation, often resulting in environmentally sensitive fluorescence. Derivatives of this compound could potentially be developed as fluorescent probes for sensing various biological analytes or for cellular imaging. This remains a largely unexplored but promising area of research.

Conclusion: A Call for Further Investigation

This compound is more than a simple chemical intermediate; it is a versatile platform for the creation of novel molecules with significant potential in biomedical research. Its utility in the synthesis of compounds with promising anticancer and antimicrobial activities is well-supported by existing literature. While its applications in peptide synthesis and as a fluorescent probe are currently less defined, the inherent chemical properties of the molecule strongly suggest that these are fertile grounds for future investigation. It is the hope of this author that this technical guide will inspire researchers to explore the multifaceted potential of this compound in their own research endeavors, ultimately contributing to the advancement of science and medicine.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS 17078-28-3: this compound [cymitquimica.com]

- 3. This compound | 17078-28-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 17078-28-3 [m.chemicalbook.com]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. 4-(二甲氨基)苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Multi-Stimuli-Responsive Fluorescent Molecule with AIE and TICT Properties Based on 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Dimethylamino)phenylacetic Acid: Properties, Synthesis, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Dimethylamino)phenylacetic acid (DMAPA), a versatile organic compound with significant potential in various scientific and research applications. From its fundamental chemical and physical properties to its role as a key intermediate in the synthesis of pharmaceuticals, this document serves as a technical resource for professionals in the field. The content delves into established and potential applications, including its use in analytical chemistry and mass spectrometry, providing a solid foundation for further research and development.

Core Properties of this compound

This compound is a derivative of phenylacetic acid featuring a dimethylamino group at the para-position of the benzene ring.[1][2] This substitution significantly influences the molecule's electronic and chemical properties, making it a valuable building block in organic synthesis.

Chemical and Physical Data

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [2] |

| CAS Number | 17078-28-3 | [3] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Melting Point | 105-108 °C | |

| Solubility | Soluble in polar organic solvents | [1][4] |

| pKa | 3.99 ± 0.10 (Predicted) | [2] |

Structural Information

The structure of this compound, with its key functional groups, is depicted below. The presence of the electron-donating dimethylamino group and the acidic carboxylic acid moiety are central to its reactivity and utility.[1][4]

Caption: Chemical structure of this compound.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A common and efficient method for the synthesis of phenylacetic acids from the corresponding acetophenones is the Willgerodt-Kindler reaction.[5][6]

The Willgerodt-Kindler Reaction: A Mechanistic Overview

The Willgerodt-Kindler reaction involves the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[4][6][7] The reaction is typically carried out using elemental sulfur and a secondary amine, such as morpholine.[6]

The proposed mechanism involves the formation of an enamine from the ketone and the secondary amine. This enamine then reacts with sulfur. Through a series of rearrangements, the carbonyl group effectively migrates to the end of the alkyl chain, ultimately forming a thioamide.[6] Subsequent hydrolysis of the thioamide yields the desired carboxylic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-performance relationships of phenyl cinnamic acid derivatives as MALDI-MS matrices for sulfatide detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 17078-28-3 | 4632-1-0T | MDL MFCD00075591 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-(Dimethylamino)phenylacetic Acid in Advanced Peptide Synthesis

Abstract: The synthesis of peptides, particularly those with complex sequences or sensitive residues, presents persistent challenges such as incomplete coupling and epimerization. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of 4-(Dimethylamino)phenylacetic acid (DMAPA) as a specialized reagent in peptide synthesis. We will explore its mechanistic underpinnings, strategic advantages, and provide detailed protocols for its effective implementation in both solution-phase and solid-phase peptide synthesis (SPPS), aiming to enhance coupling efficiency and preserve stereochemical integrity.

Introduction: Beyond Standard Coupling Reagents

This compound, often abbreviated as DMAPA, is a phenylacetic acid derivative featuring a highly activating dimethylamino group at the para-position of the benzene ring.[1] While traditional peptide synthesis relies on a well-established toolkit of coupling reagents (carbodiimides, phosphonium salts, uronium salts) and additives (HOBt, Oxyma), DMAPA offers a unique profile for specific, challenging applications.[2][3] Its structure suggests a dual-functionality: the carboxylic acid moiety allows it to participate directly in the activation process, while the electron-donating dimethylamino group enhances nucleophilicity and catalytic activity, reminiscent of the well-known acylation catalyst 4-(Dimethylamino)pyridine (DMAP).[1][3]

This guide moves beyond a simple recitation of steps to explain the chemical causality behind using DMAPA, empowering scientists to integrate it logically into their workflows to overcome specific synthetic hurdles.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17078-28-3 | [4][5][6] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][4][6] |

| Molecular Weight | 179.22 g/mol | [4] |

| Appearance | Off-white solid | [5] |

| Melting Point | 105-108 °C | [5] |

| Solubility | High solubility in polar organic solvents | [1] |

Proposed Mechanism of Action and Strategic Rationale

The efficacy of DMAPA in peptide synthesis, particularly in minimizing racemization, can be attributed to its role as a nucleophilic catalyst that forms a highly reactive, yet sterically shielded, intermediate. Unlike additives like HOBt which form active esters, DMAPA can form a reactive mixed anhydride with the C-terminus of the incoming amino acid.

The proposed mechanism proceeds as follows:

-

Initial Activation: A standard coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), activates the carboxyl group of the N-protected amino acid to be coupled, forming a highly reactive O-acylisourea intermediate.

-

Intermediate Formation: DMAPA rapidly reacts with the O-acylisourea. The carboxylate of DMAPA attacks the activated amino acid, displacing the dicyclohexylurea (DCU) or diisopropylurea (DIU) and forming a mixed anhydride intermediate.

-

Nucleophilic Attack: The N-terminal amine of the peptide chain (or amino acid ester) then attacks the carbonyl group of the amino acid residue within the mixed anhydride. The DMAPA moiety acts as an excellent leaving group, facilitating the formation of the new amide bond.

The key advantage here is that the formation of the 5(4H)-oxazolone intermediate, a primary pathway for racemization, is kinetically disfavored compared to the rapid formation of the DMAPA-anhydride and subsequent aminolysis.[7] The electron-donating dimethylamino group accelerates the key reactions, ensuring the coupling proceeds quickly and cleanly.

Figure 1: Proposed mechanism of DMAPA-assisted amide bond formation.

Core Applications and Advantages

The primary application for DMAPA is in scenarios where conventional methods may falter.

-

Suppressing Racemization: Its most significant advantage is in coupling optically active amino acids, especially those prone to epimerization like Phenylglycine, Histidine, or Cysteine.[7]

-

Solution-Phase Synthesis: DMAPA is well-suited for solution-phase peptide synthesis, where purification can be challenging and minimizing byproducts is critical.[5][8]

-

Fragment Condensation: In the coupling of larger peptide fragments, where steric hindrance is high and reaction times are longer, DMAPA can improve yields and maintain chiral purity.

-

Attachment to Resins: It can be used as an additive during the esterification of the first amino acid to hydroxyl-functionalized resins (e.g., Wang or PAM resins) in SPPS, a step that is often slow and can lead to racemization.[3]

Experimental Protocols

Disclaimer: All protocols are intended for use by trained professionals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Solution-Phase Dipeptide Synthesis (Z-Ala-Gly-OMe)

This protocol details the coupling of N-benzyloxycarbonyl-L-alanine (Z-Ala) with glycine methyl ester hydrochloride (H-Gly-OMe·HCl) using DIC and DMAPA.

Materials:

-

Z-L-Alanine (Z-Ala)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

This compound (DMAPA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N-Methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Amine Neutralization: In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.1 equivalents) dropwise and stir for 15 minutes to neutralize the hydrochloride salt.

-

Acid and Additive Dissolution: In a separate flask, dissolve Z-Ala (1.0 equivalent) and DMAPA (1.0 equivalent) in anhydrous DCM.

-

Pre-activation: Cool the Z-Ala/DMAPA solution to 0 °C. Add DIC (1.05 equivalents) dropwise. A white precipitate of diisopropylurea (DIU) may begin to form. Stir the mixture at 0 °C for 20 minutes.

-

Causality Note: This pre-activation step allows for the formation of the reactive mixed anhydride intermediate prior to the introduction of the nucleophilic amine, minimizing side reactions of the carbodiimide.

-

-

Coupling Reaction: Add the neutralized glycine methyl ester solution from Step 1 to the activated Z-Ala solution. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: a. Filter the reaction mixture to remove the precipitated DIU. b. Transfer the filtrate to a separatory funnel and dilute with EtOAc. c. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Causality Note: The acidic wash removes unreacted NMM and any residual DMAPA. The basic wash removes unreacted Z-Ala. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: DMAPA as an Additive in Fmoc-SPPS

This protocol describes the use of DMAPA as an additive during a standard Fmoc-SPPS coupling cycle, particularly for a residue known to be sensitive to racemization.

Workflow Overview:

Figure 2: Fmoc-SPPS cycle incorporating DMAPA as a coupling additive.

Procedure for a Single Coupling Step (Step 4):

-

Resin Preparation: Following Fmoc deprotection and washing of the resin-bound peptide, ensure the resin is thoroughly washed with DMF to remove residual piperidine.[9]

-

Coupling Cocktail Preparation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents relative to resin loading), DMAPA (3 equivalents), in DMF.

-

Activation: Add DIC (3 equivalents) to the cocktail and allow it to pre-activate for 5-10 minutes at room temperature.

-

Coupling to Resin: Add the activated coupling cocktail to the reaction vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

-

Post-Coupling Wash: Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the soluble DIU byproduct.

-

Completion Check: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.[9]

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low Coupling Yield | • Insufficient pre-activation time.• Steric hindrance from bulky amino acids.• Aggregation of peptide chain on resin. | • Increase pre-activation time to 30 minutes.• Increase coupling time to 4 hours or perform a double coupling.• Use a more polar solvent like NMP or add chaotropic salts (e.g., LiCl) for SPPS. |

| Epimerization Detected | • Reaction temperature too high.• Extended exposure to activating agent.• Presence of a strong base. | • Ensure all steps are performed at 0 °C to room temperature.• Minimize pre-activation time; add the amine component promptly after activation.• Avoid strong, non-hindered bases like DBU or TEA; use NMM or DIPEA instead. |

| Difficulty Removing Byproduct | • In solution-phase, DIU/DCU is poorly soluble in some solvents. | • After reaction, cool the mixture to 0 °C or -20 °C to maximize precipitation of the urea byproduct before filtration.• For DIC, the resulting DIU is more soluble in organic solvents than DCU, simplifying filtration.[3] |

Safety and Handling

This compound is classified as an irritant.[1]

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including a dust mask, safety goggles, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area, sealed tightly, away from oxidizing agents.[1][5]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. peptide.com [peptide.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound CAS#: 17078-28-3 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Epimerisation in Peptide Synthesis [mdpi.com]

- 8. This compound | 17078-28-3 [chemicalbook.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

Derivatization of amino acids with 4-(Dimethylamino)phenylacetic acid

Application Note & Protocol

Derivatization of Amino Acids with 4-(Dimethylamino)phenylacetic Acid for Enhanced LC-MS/MS Analysis

Abstract

The quantitative analysis of amino acids is fundamental in various scientific disciplines, from clinical diagnostics to food science and pharmaceutical research. A significant analytical challenge lies in their poor ionization efficiency and lack of a strong chromophore, often necessitating derivatization prior to analysis. This guide details a robust pre-column derivatization strategy utilizing this compound (DMAPAA). By converting the primary and secondary amino groups of amino acids into stable tertiary amides, this method introduces a permanently charged moiety. The tertiary amine of the DMAPAA tag is readily protonated, significantly enhancing ionization efficiency for electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. We provide a comprehensive protocol for the activation of DMAPAA to its N-hydroxysuccinimide (NHS) ester, a detailed step-by-step procedure for the derivatization of amino acid samples, and a validated LC-MS/MS methodology for the subsequent analysis.

Principle of the Method: Charge-Tagging for Sensitivity

Most amino acids are zwitterionic at neutral pH and often exhibit poor retention on reversed-phase columns and low sensitivity in mass spectrometry without derivatization.[1] The strategy described here employs a "charge-tagging" approach. The carboxylic acid of this compound is first activated to a highly reactive N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with the nucleophilic primary or secondary amino group of an amino acid under alkaline conditions to form a stable amide bond.[2]

The key advantage of the DMAPAA tag is the tertiary dimethylamino group.[3] This group has a pKa that ensures it is protonated under typical reversed-phase acidic mobile phase conditions, effectively creating a fixed positive charge on the derivatized amino acid. This permanent charge dramatically improves ESI efficiency and leads to a substantial increase in signal intensity during MS analysis, enabling lower limits of detection.

Figure 1: Chemical reaction pathway for the activation of DMAPAA and subsequent derivatization of an amino acid.

Materials and Reagents

-

This compound (CAS 17078-28-3)[4]

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Amino Acid Standard Mix (e.g., 2.5 mM in 0.1 M HCl)[5]

-

Boric acid (for buffer preparation)

-

Sodium hydroxide (for pH adjustment)

-

Hydrochloric acid (for sample preparation/hydrolysis)

-

LC-MS Grade Water

-

LC-MS Grade Acetonitrile

-

LC-MS Grade Formic Acid

-

Analytical balance, pH meter, vortex mixer, centrifuge

-

Reaction vials (e.g., 1.5 mL glass vials)

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., QqQ or QTRAP)

Experimental Protocols